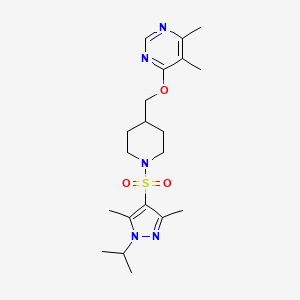

4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-[[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-5,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O3S/c1-13(2)25-17(6)19(16(5)23-25)29(26,27)24-9-7-18(8-10-24)11-28-20-14(3)15(4)21-12-22-20/h12-13,18H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZBSMHCDAQLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 392.52 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a pyrazole sulfonamide group, which are known for their diverse pharmacological properties.

Structural Components

| Component | Description |

|---|---|

| Piperidine | A six-membered ring containing one nitrogen atom, associated with anesthetic properties. |

| Pyrimidine | A heterocyclic aromatic organic compound that can exhibit antitumor activity. |

| Pyrazole | Known for its anti-inflammatory and analgesic activities; the sulfonamide derivative enhances its efficacy. |

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of important enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have reported IC50 values for similar compounds ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibitory action . The sulfonamide group is particularly noted for its role in enzyme inhibition and potential therapeutic applications in treating conditions like hypertension and diabetes .

Anticancer Properties

The presence of the pyrimidine moiety in the compound suggests potential anticancer activity. Compounds containing pyrimidine rings have been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest .

Interaction with Biological Targets

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

- Receptor Binding : The piperidine component may facilitate binding to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Interaction : The sulfonamide group is known to form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Cellular Uptake : The lipophilic nature of the compound aids in cellular penetration, enhancing its bioavailability.

Case Studies

Several studies have explored the biological activities of related compounds:

- A study synthesized a series of piperidine derivatives that demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting the importance of structural variations in enhancing efficacy .

- Another investigation into pyrazole derivatives found promising results in inhibiting urease activity, suggesting potential applications in treating urinary tract infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives synthesized for pharmaceutical or agrochemical research. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison

Key Findings:

Sulfonyl vs. Thioxo/Coumarin Groups : The sulfonyl group in the target compound may confer greater metabolic stability compared to the thioxo or coumarin groups in 4i and 4j, which are prone to oxidation or photodegradation .

Piperidine vs. In contrast, tetrazole rings (as in 4i) provide rigidity and acidic protons, favoring ionic interactions .

Methyl Substitutions: The 5,6-dimethylpyrimidine core enhances steric hindrance, possibly reducing off-target effects compared to the unsubstituted pyrimidinone in 4i .

Methodological Insights from Evidence

- Structural Characterization : The use of SHELXL for crystal structure refinement () is critical for confirming the stereochemistry of such complex heterocycles. For example, the sulfonated pyrazole-piperidine linkage likely required high-resolution X-ray data for accurate modeling .

Q & A

Q. How does thermal degradation impact the compound’s stability, and how can this be mitigated?

- Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition thresholds (~200–250°C for sulfonamides). Formulate with stabilizers (e.g., antioxidants like BHT) or encapsulate in cyclodextrins to enhance shelf life. Accelerated stability studies (40°C/75% RH) validate storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.